But-3-en-1-yltriphenylphosphonium bromide

Catalog No.
S9025339
CAS No.
16958-42-2
M.F
C22H22P+
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-3-en-1-yltriphenylphosphonium bromide

CAS Number

16958-42-2

Product Name

But-3-en-1-yltriphenylphosphonium bromide

IUPAC Name

but-3-enyl(triphenyl)phosphanium

Molecular Formula

C22H22P+

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1

InChI Key

IFHNDGJLDIUUHL-UHFFFAOYSA-N

Canonical SMILES

C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

But-3-en-1-yltriphenylphosphonium bromide is an organic compound classified as a quaternary phosphonium salt. Its molecular formula is C22H22BrPC_{22}H_{22}BrP and it has a molecular weight of approximately 397.29 g/mol. The compound features a but-3-en-1-yl group attached to a triphenylphosphonium cation, which contributes to its unique properties and reactivity. This compound is typically presented as a white to pale yellow solid and is known for its application in various

  • Wittig Reaction: It can be utilized in the Wittig reaction to form alkenes from aldehydes or ketones. The phosphonium salt acts as a precursor to the ylide, which subsequently reacts with carbonyl compounds to yield alkenes.
  • Alkylation Reactions: The compound can undergo alkylation reactions, where it serves as an electrophile due to the positive charge on the phosphorus atom, allowing it to react with nucleophiles.

These reactions highlight the versatility of but-3-en-1-yltriphenylphosphonium bromide in synthetic organic chemistry .

The synthesis of but-3-en-1-yltriphenylphosphonium bromide typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is first synthesized by reacting phosphorus trichloride with phenol.
  • Alkylation: The triphenylphosphine is then reacted with but-3-en-1-bromide (or another suitable alkyl halide) under basic conditions to form the quaternary phosphonium salt.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound.

This multi-step synthesis underscores the importance of careful reaction conditions and purification methods to achieve the desired product .

But-3-en-1-yltriphenylphosphonium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for generating alkenes through the Wittig reaction.
  • Pharmaceutical Research: Due to its potential biological activity, it is explored in drug development and medicinal chemistry.
  • Material Science: The compound may also have applications in developing new materials or polymers due to its unique structural properties .

Several compounds share structural similarities with but-3-en-1-yltriphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphonium saltBase for synthesizing other phosphonium salts
Butyldiphenylphosphonium bromidePhosphonium saltExhibits different reactivity due to butyl group
Benzyltriphenylphosphonium chloridePhosphonium saltUsed in similar reactions but has different alkyl groups
Dec-3-yne-1-yltriphenylphosphonium bromidePhosphonium saltContains a different alkyne group affecting reactivity

The uniqueness of but-3-en-1-yltriphenylphosphonium bromide lies in its specific alkene structure, which influences its reactivity patterns compared to these similar compounds. Its ability to participate in specific reactions like the Wittig reaction makes it particularly valuable in synthetic organic chemistry .

XLogP3

5.7

Exact Mass

317.145912699 g/mol

Monoisotopic Mass

317.145912699 g/mol

Heavy Atom Count

23

UNII

YV5BVD8T3L

Dates

Modify: 2023-11-21

Explore Compound Types